1-(2-Fluoro-6-nitrophenyl)pyrrolidine
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Description
1-(2-Fluoro-6-nitrophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11FN2O2 . It has a molecular weight of 210.21 g/mol . This compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The SMILES representation is [O-]N+C1=C(N2CCCC2)C(F)=CC=C1 . This representation helps in understanding the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 210.21 g/mol . .Scientific Research Applications
Crystal Growth and Characterization
1-(4-Nitrophenyl) pyrrolidine, a structurally similar compound to 1-(2-Fluoro-6-nitrophenyl)pyrrolidine, has been utilized in the growth of new organic single crystals through slow evaporation solution growth technique. These crystals, characterized by single crystal X-ray analysis, exhibit highly crystalline nature and possess unique optical properties as evidenced by their absorbance and luminescence spectra analyzed using UV-Visible and PL spectra. The mechanical and thermal properties of these crystals have also been explored, highlighting their potential in various scientific applications (Nirosha, Kalainathan, & Aravindan, 2015).
Synthesis of Multifunctionalized Pyrrolidines
Copper-catalyzed diastereoselective [3 + 2]-cycloaddition of nitroalkenes with azomethine ylides has been developed as an efficient route for the synthesis of multifunctionalized pyrrolidines. This method has enabled the creation of novel fluorinated heterocycles - β-fluoro-β-nitropyrrolidines - showcasing the versatility of such compounds in synthesis and their potential for further transformation into medicinally relevant structures (Motornov et al., 2021).
Exploration of Excited States Dynamics
The dynamics of the excited states of 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine has been investigated using subpicosecond transient absorption spectroscopic techniques. This study reveals the major relaxation pathways for the deactivation of the excited singlet state, offering insights into the ultrafast processes that could be relevant for the design of materials with specific optical properties (Ghosh & Palit, 2012).
Chemical Sensing and Molecular Recognition
A pyrrolidine constrained bipyridyl-dansyl (ionophore-fluorophore) conjugate has been synthesized through click chemistry, serving as a selective chemosensor for Al(3+). This highlights the application of pyrrolidine derivatives in the development of selective ratiometric and colorimetric sensors for metal ions based on internal charge transfer (ICT) mechanisms (Maity & Govindaraju, 2010).
Synthesis of Nitrophenyl Derivatives
Nitrophenyl derivatives of pyrrole 2,5-diamides have been synthesized, demonstrating structural behavior conducive to anion binding and color change signalled deprotonation. This research underlines the potential of nitrophenyl-pyrrolidine compounds in anion sensing applications, where changes in color signal the presence of specific anions, such as fluoride (Camiolo et al., 2003).
Properties
IUPAC Name |
1-(2-fluoro-6-nitrophenyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-8-4-3-5-9(13(14)15)10(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQZIIGCNJGTMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=C2F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693166 |
Source
|
Record name | 1-(2-Fluoro-6-nitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-61-7, 1233952-03-8 |
Source
|
Record name | 1-(2-Fluoro-6-nitrophenyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluoro-6-nitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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